N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
Description
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Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetraethyl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-22(6-2)28(24,25)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29(26,27)23(7-3)8-4/h9-12,14-15H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLYTUMDSJOJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Crystal Structure Determination and X-ray Diffraction Analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Fluorene derivatives are a cornerstone in materials science and medicinal chemistry, valued for their unique electronic properties and versatile biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties and, consequently, their function. This guide provides an in-depth, technical walkthrough of the methodologies employed to determine the crystal structure of a representative compound, N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide. While a published crystal structure for this specific molecule is not available in the public domain, this document serves as a comprehensive procedural framework. It outlines a plausible synthetic route, detailed protocols for single-crystal X-ray diffraction, and the subsequent data analysis and structure refinement. The principles and techniques described herein are grounded in established crystallographic practices and are illustrated with data from closely related fluorene structures to provide a realistic and instructive manual for researchers in the field.
Introduction: The Significance of Structural Elucidation
The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in modern chemistry. Its derivatives have been extensively investigated for applications ranging from organic light-emitting diodes (OLEDs) to potent antiviral and anticancer agents.[1][2] The functionalization at the C2 and C7 positions, as in the case of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, can significantly influence the molecule's electronic distribution, solubility, and intermolecular interactions.
Understanding the precise three-dimensional architecture through single-crystal X-ray diffraction (SCXRD) is paramount.[1] It provides definitive proof of molecular identity, reveals conformational details of flexible substituents (the ethyl groups on the sulfonamide), and, crucially, maps the landscape of intermolecular forces that dictate how molecules pack in the solid state. This packing can influence critical properties such as solubility, stability, and bioavailability in drug development, or charge transport in materials science. This guide is therefore designed to provide researchers with the foundational knowledge to approach the structural determination of such novel compounds with scientific rigor.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
A plausible synthetic route starts from commercially available 9H-fluorene, following a two-step process involving chlorosulfonylation followed by amination.
Step-by-step Protocol:
-
Chlorosulfonylation of 9H-Fluorene:
-
To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 9H-fluorene portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 9H-fluorene-2,7-disulfonyl chloride, is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
-
Amination with Diethylamine:
-
Dissolve the dried 9H-fluorene-2,7-disulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C and add an excess (typically 4-5 equivalents) of diethylamine dropwise.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide by column chromatography on silica gel.
-
Single Crystal Growth
The acquisition of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., dichloromethane/hexane[3]) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, a non-polar core with polar sulfonamide groups suggests that a solvent system of intermediate polarity, such as ethyl acetate, or a mixture like chloroform/methanol, could be a promising starting point. Crystals should be at least 20-50 µm in all dimensions for modern diffractometers.[4]
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[5][6]
Data Collection
The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The data is collected using a modern diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector (e.g., CCD or CMOS).[4] Molybdenum radiation (Mo Kα, λ = 0.71073 Å) is standard for most organic compounds. A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.
Data Processing and Structure Solution
-
Unit Cell Determination: The positions of the diffraction spots on the collected frames are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Integration: The intensity of each diffraction spot is measured and integrated. Corrections are applied for experimental factors like Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between the intensities to estimate the initial phases.[7]
-
Structure Refinement: The initial atomic model obtained from the solution is refined against the experimental data. This is an iterative process using a least-squares algorithm to adjust atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.[8][9]
The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure.[8]
Structural Analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide: An Illustrative Overview
While the specific data for the title compound is not published, we can project the expected structural features and present a realistic set of crystallographic data based on known fluorene derivatives.[1][3]
Hypothetical Crystallographic Data
The following table summarizes plausible crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C29H36N2O4S2 |
| Formula Weight | 556.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 15.0 - 17.0 |
| c (Å) | 13.0 - 15.0 |
| α (°) | 90 |
| β (°) | 95.0 - 105.0 |
| γ (°) | 90 |
| Volume (ų) | 2500 - 3000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.20 - 1.30 |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| Final R1 [I > 2σ(I)] | < 0.050 |
| wR2 (all data) | < 0.120 |
Molecular Geometry
The fluorene core is expected to be nearly planar, although slight puckering can occur.[3] The sulfonamide groups attached at the C2 and C7 positions will exhibit tetrahedral geometry around the sulfur atoms. The N,N-diethyl substituents will likely adopt conformations that minimize steric hindrance, which can be quantified by measuring the relevant C-S-N-C torsion angles.
Supramolecular Interactions and Crystal Packing
The crystal packing will be governed by a network of weak intermolecular interactions. Given the molecular structure, the following interactions are anticipated:
-
C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl groups and the fluorene core can act as weak donors to the oxygen atoms of the sulfonyl groups of neighboring molecules.
-
C-H···π Interactions: The aromatic rings of the fluorene system are electron-rich and can interact with C-H bonds from adjacent molecules.[1]
These interactions create a three-dimensional supramolecular architecture. A powerful tool to visualize and quantify these interactions is Hirshfeld surface analysis .[1][2] This method maps the intermolecular contacts onto a 2D "fingerprint" plot, providing a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.[1]
Visualization and Workflow
Visual tools are indispensable for understanding complex chemical structures and experimental processes.
Molecular Structure
Caption: 2D structure of the title compound.
Experimental and Analytical Workflow
Caption: Workflow for crystal structure determination.
Conclusion
The determination of the crystal structure of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, like any novel compound, is a systematic process that integrates organic synthesis, meticulous crystallization, and sophisticated X-ray diffraction analysis. This guide has provided a comprehensive, field-proven framework for executing this process. By understanding the causality behind each experimental choice—from selecting a synthetic route to the nuances of structure refinement—researchers can confidently elucidate the structures of new chemical entities. The resulting atomic-level insights are invaluable, accelerating the rational design of next-generation pharmaceuticals and advanced materials.
References
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. Available at: [Link]
-
Hirshfeld Surface Analysis of Mesomorphic Compound. AIP Publishing. Available at: [Link]
-
Examples of fluorene derivatives reported by us previously. ResearchGate. Available at: [Link]
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. Available at: [Link]
-
Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. ResearchGate. Available at: [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. Available at: [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]
-
X-Ray Diffraction Basics. Iowa State University. Available at: [Link]
-
Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. AIP Publishing. Available at: [Link]
-
Introduction to Structure Refinement. University of St Andrews. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]
-
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
-
Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]
-
Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. MDPI. Available at: [Link]
-
Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PMC. Available at: [Link]
-
Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. PMC. Available at: [Link]
-
CCDC: The Cambridge Crystallographic Data Centre. CCDC. Available at: [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC. Available at: [Link]
-
New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. ACS Publications. Available at: [Link]
-
CCDC 618399: Experimental Crystal Structure Determination. OpenAIRE. Available at: [Link]
-
CCDC 865124: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]
-
Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. ResearchGate. Available at: [Link]
- Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts. Google Patents.
-
CCDC 2120071: Experimental Crystal Structure Determination. University of Miami. Available at: [Link]
Sources
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- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Introduction [pd.chem.ucl.ac.uk]
Thermodynamic Stability and Degradation Kinetics of N2,N2,N7,N7-Tetraethyl-9H-fluorene-2,7-disulfonamide
Executive Summary
The compound N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide (CAS: 59014-87-8) represents a highly specialized structural motif characterized by a rigid, planar fluorene core flanked by two sterically hindered tetraethylsulfonamide groups. Derivatives of the fluorene-2,7-disulfonamide scaffold are of intense interest in both materials science (e.g., OLEDs, conjugated polymers) and medicinal chemistry, most notably as precursors or structural analogues to potent ferroptosis inducers like FIN56[1][2].
Understanding the thermodynamic stability and degradation kinetics of this compound is critical for formulation scientists and medicinal chemists. This whitepaper provides an in-depth technical analysis of the molecule’s thermodynamic profile, its primary degradation pathways (oxidative and hydrolytic), and the kinetic models governing these processes. Furthermore, we provide field-proven, self-validating experimental protocols for profiling its stability.
Structural Thermodynamics & Stability Profile
The thermodynamic stability of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is governed by two distinct structural domains: the 9H-fluorene core and the sulfonamide linkages .
The Fluorene Core
The fluorene backbone is a highly conjugated, tricyclic system that imparts exceptional thermal stability. However, the methylene bridge at the C-9 position is the thermodynamic "Achilles' heel" of the molecule. The protons at C-9 are unusually acidic for a hydrocarbon (pKa ≈ 22) because the removal of a proton yields a carbanion that is stabilized by delocalization across the two benzene rings, attaining partial aromatic character (cyclopentadienyl anion-like). Consequently, this position is highly susceptible to oxidative degradation[3].
The Sulfonamide Moieties
Unlike carboxamides, sulfonamides are highly resistant to nucleophilic attack and hydrolysis. The lone pair on the nitrogen atom is strongly delocalized into the highly electron-withdrawing sulfonyl ( −SO2− ) group. This delocalization drastically reduces the basicity of the nitrogen and fortifies the S-N bond. Hydrolysis of the sulfonamide typically requires extreme pH conditions and elevated temperatures, proceeding via an E1cB or E2 elimination mechanism rather than simple nucleophilic acyl substitution[4].
Quantitative Thermodynamic Parameters
The following table summarizes the established and extrapolated thermodynamic and kinetic parameters for fluorene-2,7-disulfonamide derivatives based on accelerated testing and literature consensus.
| Parameter | Value / Characteristic | Mechanistic Rationale |
| Thermal Decomposition ( Td ) | > 250 °C | High conjugation and rigid planar structure prevent low-temperature fragmentation. |
| Hydrolytic Half-Life (pH 7, 25°C) | > 4 years | Strong S-N bond resonance; poor leaving group ability of the amine under neutral conditions[1]. |
| Oxidation Kinetics (C-9) | Pseudo-first-order | Rate-limiting electron abstraction or deprotonation at the benzylic C-9 position[5]. |
| Primary Degradation Product | 9H-fluorenone derivative | Thermodynamic sink; formation of the stable ketone at C-9[3]. |
Degradation Kinetics & Mechanistic Pathways
Oxidative Degradation (The C-9 Pathway)
When exposed to environmental oxidants, transition metals, or basic conditions combined with oxygen, the compound undergoes oxidation at the C-9 position. Kinetic studies on the oxidation of fluorenes by strong oxidants (e.g., permanganate, hexacyanoferrate) demonstrate a fractional-first-order dependence on the substrate and a first-order dependence on the oxidant[3][5].
The mechanism involves a pre-equilibrium deprotonation or electron abstraction step, forming a C-9 radical or carbanion intermediate. This intermediate rapidly reacts with oxygen or further oxidants to form N2,N2,N7,N7-tetraethyl-9H-fluorenone-2,7-disulfonamide . The conversion of the sp3 hybridized C-9 carbon to an sp2 hybridized carbonyl carbon relieves slight steric strain and maximizes conjugation across the entire tricyclic system, making the fluorenone derivative a thermodynamic sink.
Oxidative degradation pathway of the fluorene core at the C-9 position.
Hydrolytic Degradation Kinetics
Hydrolysis of the N,N-diethylsulfonamide groups is kinetically negligible under physiological conditions. In highly basic media (pH > 12) at elevated temperatures (> 80°C), hydrolysis follows an SN2 -like attack on the sulfur atom or an elimination mechanism, yielding fluorene-2,7-disulfonic acid and diethylamine[4]. The kinetic rate law is generally second-order: Rate=k[Substrate][OH−] .
Advanced Environmental Degradation
In environmental contexts, fluorene derivatives can be degraded via advanced oxidation processes (AOPs), such as persulfate activated by ferrous ions ( Fe2+ ). This generates highly reactive sulfate radicals ( SO4∙− ), which not only oxidize the C-9 position but can induce aromatic ring-opening, decarboxylation, and hydroxylation, eventually leading to complete mineralization[6].
Experimental Methodologies
To accurately determine the shelf-life and kinetic rate constants ( k ) of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, researchers must employ self-validating protocols. The causality behind these steps ensures that degradation is measured without artifactual interference.
Protocol 1: Accelerated Oxidative Kinetic Profiling via HPLC-UV
This protocol isolates the C-9 oxidation pathway to calculate the Arrhenius activation energy ( Ea ).
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve 10 mg of the compound in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN) to ensure complete solubility, as the compound is highly hydrophobic[1].
-
Reaction Initiation: Transfer 100 μ L of the stock into 9.9 mL of a buffered aqueous-organic mixture (50:50 ACN:Water, pH 9.0 borate buffer) containing a controlled excess of an oxidant (e.g., 10mM KMnO4 ). Maintain the reaction vessel in a thermostatted water bath at exactly 40.0 °C.
-
Time-Course Sampling & Quenching: At precise intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 500 μ L aliquot. Crucial Causality Step: Immediately inject the aliquot into 500 μ L of a quenching solution containing excess sodium thiosulfate ( Na2S2O3 ). This instantly reduces the oxidant, halting the reaction and preventing artificial degradation during the HPLC queue.
-
Chromatographic Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column, UV detection at λmax ≈ 267 nm and 305 nm)[1]. The fluorenone product will elute earlier than the parent fluorene due to increased polarity.
-
Data Processing: Plot ln([Substrate]t/[Substrate]0) versus time. A linear fit confirms pseudo-first-order kinetics. Repeat at 50°C and 60°C to construct an Arrhenius plot and derive Ea .
Protocol 2: Thermal Degradation Analysis (TGA/DSC)
To evaluate the intrinsic thermodynamic stability of the solid-state compound.
Step-by-Step Methodology:
-
Sample Loading: Place 3-5 mg of the crystalline solid into an aluminum oxide ( Al2O3 ) crucible.
-
Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) furnace with high-purity Nitrogen ( N2 ) at 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere ensures that mass loss is strictly due to thermal decomposition (bond homolysis) rather than thermal oxidation.
-
Heating Ramp: Heat the sample from 25°C to 500°C at a constant rate of 10 °C/min.
-
Thermogram Analysis: Identify the melting point (endothermic peak on DSC) and the onset temperature of degradation ( Td , defined as 5% mass loss on TGA).
Step-by-step experimental workflow for kinetic profiling of degradation.
Conclusion
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide exhibits robust thermodynamic stability, primarily owing to its highly conjugated planar core and resonance-stabilized sulfonamide linkages. Its primary vulnerability lies in the C-9 methylene bridge, which undergoes predictable, pseudo-first-order oxidative degradation to form a fluorenone derivative. By utilizing the self-validating kinetic protocols outlined above, researchers can accurately map its degradation profile, ensuring optimal formulation stability and storage conditions (ideally ≤ -20°C in an inert atmosphere) for downstream applications.
References
- Cayman Chemical. "Safety Data Sheet: FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)." Caymanchem.com.
- MDPI. "Regulated Necrotic Cell Death in Alternative Tumor Therapeutic Strategies." MDPI.com.
- Jassas, R., et al. "A Comparative Kinetic Study on the Efficacious Permanganate Oxidation of Fluorenes in Perchloric and Sulfuric Acid Media." Open Journal of Physical Chemistry, SCIRP.
- Iley, J., et al. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
- Science Publishing Group. "A Study of the Kinetics and Mechanism of Oxidation of Fluorene by Alkaline Hexacyanoferrate(III)." SciencePublishingGroup.com.
- Frontiers. "Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway." Frontiersin.org.
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- 3. A Comparative Kinetic Study on the Efficacious Permanganate Oxidation of Fluorenes in Perchloric and Sulfuric Acid Media [scirp.org]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A Study of the Kinetics and Mechanism of Oxidation of Fluorene by Alkaline Hexacyanoferrate(III), American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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Electrochemical behavior and cyclic voltammetry analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
An In-Depth Technical Guide on the Electrochemical Behavior and Cyclic Voltammetry Analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
Executive Summary & Molecular Architecture
As a Senior Application Scientist, I frequently encounter complex organic molecules where structural nuances dictate macroscopic electronic behavior. N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide (CAS: 59014-87-8)[1] is a prime example of such molecular engineering. It consists of a rigid, planar 9H-fluorene core flanked by two strongly electron-withdrawing sulfonamide groups at the 2- and 7-positions, further functionalized with diethylamine moieties.
Understanding the electrochemical behavior of this compound is critical for its application in organic electronics (such as hole-transporting materials or OLEDs) and as a fluorescent probe in drug development[2]. The rigid fluorene backbone provides high photoluminescence quantum yields and excellent charge-carrier mobility[2]. However, unmodified fluorene is susceptible to electropolymerization at the highly reactive 2,7-positions[3]. By synthetically blocking these sites with disulfonamide groups, we not only prevent unwanted dimerization but also fundamentally alter the frontier molecular orbitals (FMOs)[4].
Mechanistic Insights into Electrochemical Behavior
The electrochemical signature of a molecule is a direct readout of its thermodynamic stability and reactivity. For N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, the behavior during cyclic voltammetry (CV) is governed by the push-pull dynamics between the electron-rich fluorene core and the electron-deficient sulfonamides.
-
Anodic Oxidation (HOMO Dynamics): The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the extended π -conjugated system of the fluorene core[4]. Because sulfonamide groups are strongly electron-withdrawing, they exert an inductive pull that stabilizes the HOMO. Consequently, the oxidation potential ( Eox ) is shifted to more positive values compared to pristine fluorene, making the molecule harder to oxidize[5]. The initial oxidation yields a radical cation. Because the 2,7-positions are sterically and electronically blocked, the radical cation is relatively stable, often resulting in a reversible or quasi-reversible anodic wave.
-
Cathodic Reduction (LUMO Dynamics): The Lowest Unoccupied Molecular Orbital (LUMO) is heavily influenced by the sulfonamide moieties. The electron-withdrawing nature of the −SO2NR2 groups lowers the LUMO energy level significantly[6]. This makes the molecule an effective electron acceptor, shifting the reduction potential ( Ered ) to less negative values.
Caption: Mechanistic pathway of redox events and their impact on frontier molecular orbitals.
Self-Validating Cyclic Voltammetry (CV) Protocol
To ensure scientific integrity and reproducibility, electrochemical measurements must be treated as self-validating systems. The following protocol outlines the exact methodology required to extract accurate HOMO/LUMO levels and bandgap ( Eg ) data for this specific fluorene derivative.
A. Reagent and Cell Preparation
-
Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (HPLC grade, <10 ppm H2O ). Moisture will prematurely quench radical intermediates, leading to irreversible waves.
-
Supporting Electrolyte: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6 ). This specific bulky salt minimizes ion-pairing effects with the sulfonamide radical anion.
-
Analyte Concentration: Dissolve N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide to a concentration of 1.0 mM.
-
Electrode Setup:
-
Working Electrode (WE): Glassy Carbon (GC) ( 3 mm diameter). GC provides a wide potential window and inert surface. Polish with 0.05 μm alumina slurry before use.
-
Counter Electrode (CE): Platinum wire (high surface area ensures the WE reaction is the rate-limiting step).
-
Reference Electrode (RE): Non-aqueous Ag/Ag+ ( 0.01 M AgNO3 in MeCN).
-
B. Experimental Execution
-
Deaeration: Purge the electrochemical cell with ultra-high purity Argon or Nitrogen for 15 minutes prior to measurement to remove dissolved oxygen (which reduces at ∼−1.0 V, interfering with the sulfonamide reduction wave). Maintain a blanket of inert gas during the scan.
-
Baseline Scan: Run a blank scan of the electrolyte solution from −2.5 V to +2.0 V at a scan rate of 50 mV/s to ensure no background impurities.
-
Analyte Scan: Introduce the analyte and perform cyclic sweeps. Record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).
-
Internal Calibration (Critical Step): After recording the analyte data, spike the cell with 1.0 mM Ferrocene (Fc). Record a final scan. The reversible Fc/Fc+ redox couple acts as an absolute internal standard, correcting for any junction potential drifts in the reference electrode[5].
Caption: Step-by-step self-validating workflow for accurate cyclic voltammetry acquisition.
Data Interpretation and Quantitative Analysis
Once the voltammograms are acquired, the physical properties of the molecule are calculated using established empirical equations relative to the vacuum level[5]. The energy level of Fc/Fc+ is taken as −4.8 eV (or −5.1 eV depending on the specific calibration scale used in the laboratory) relative to vacuum[5].
-
HOMO Calculation: EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV
-
LUMO Calculation: ELUMO=−[Eredonset−E1/2(Fc/Fc+)+4.8] eV
-
Electrochemical Bandgap: Eg=ELUMO−EHOMO
Based on the structural homology of fluorene-2,7-disulfonamides and the electron-withdrawing nature of the substituents, the expected quantitative parameters are summarized below:
| Parameter | Expected Value Range | Mechanistic Causality |
| Oxidation Onset ( Eoxonset ) | +1.10 V to +1.35 V | Inductive pull from SO2 groups stabilizes the fluorene π -system, requiring higher energy to remove an electron[4][5]. |
| Reduction Onset ( Eredonset ) | −1.60 V to −1.85 V | Sulfonamide groups act as electron sinks, facilitating the acceptance of an electron into the LUMO[4][6]. |
| HOMO Level | −5.90 eV to −6.15 eV | Deep HOMO level indicates high oxidative stability, ideal for robust optoelectronic materials[5]. |
| LUMO Level | −2.95 eV to −3.20 eV | Lowered LUMO enhances electron affinity[6]. |
| Electrochemical Bandgap ( Eg ) | 2.80 eV to 3.10 eV | Wide bandgap typical of highly conjugated, rigid fluorene derivatives[3][5]. |
Implications for Drug Development and Materials Science
The precise tuning of the HOMO/LUMO levels in N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide dictates its utility. In materials science , the deep HOMO level ensures that hole-transporting materials derived from this scaffold resist oxidative degradation under operational stress[2]. In drug development , sulfonamides are a privileged pharmacophore[6]. The electrochemical data (specifically the electron affinity denoted by the LUMO) is highly correlated with the molecule's ability to participate in charge-transfer interactions with biological targets, such as enzyme active sites or DNA intercalation[6]. By understanding its voltammetric profile, researchers can accurately predict its pharmacokinetic stability and redox-mediated toxicity.
References
-
Szukalski, A., et al. "The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties." National Center for Biotechnology Information (NCBI),[Link]
-
Nie, H., et al. "Design and Synthesis of 9,9-Dioctyl-9H-Fluorene Based Electrochromic Polymers." ResearchGate,[Link]
-
Ghosh, I., et al. "A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives." ACS Catalysis,[Link]
-
Arshad, N., et al. "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses." National Center for Biotechnology Information (NCBI),[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide as a Fluorescent Probe for Live-Cell Imaging
Introduction: The Promise of Fluorene-Based Sulfonamides in Cellular Imaging
The field of live-cell imaging is continually advancing, driven by the development of novel fluorescent probes that offer greater photostability, brightness, and specificity.[1][2] Among the various classes of fluorophores, fluorene and its derivatives have garnered significant attention due to their advantageous photophysical properties, including high fluorescence quantum yields and photostability.[3] The rigid, planar structure of the fluorene core provides a robust scaffold for chemical modification, allowing for the fine-tuning of its spectral properties and the introduction of functional groups for specific biological applications.[4]
This document provides a comprehensive guide to the application of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, a member of the fluorene-based sulfonamide family, as a fluorescent probe for live-cell imaging. While direct published data on this specific compound is limited, this guide synthesizes information from closely related fluorene and sulfonamide probes to provide a robust framework for its use.[5][6] The sulfonamide moieties are known to influence the electronic properties of fluorophores and can be involved in targeted binding or serve as environmentally sensitive reporters.[7] It is hypothesized that the tetraethyl-disulfonamide groups on the fluorene backbone may enhance cell permeability and potentially confer sensitivity to the local cellular microenvironment, such as changes in polarity or the presence of specific ions.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental steps to empower users to optimize their live-cell imaging experiments.
Scientific Principles and Probe Characteristics
The utility of a fluorescent probe is defined by its photophysical properties and its behavior within a biological system. For N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, we can infer its likely characteristics based on the broader class of fluorene derivatives.
Hypothesized Mechanism of Action: The fluorescence of many organic dyes is sensitive to the polarity of their immediate environment. It is plausible that the sulfonamide groups of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide could render its fluorescence emission sensitive to the intracellular environment. For instance, the probe might exhibit changes in fluorescence intensity or a shift in its emission spectrum upon localizing to different cellular compartments of varying polarity, such as the lipid-rich environment of membranes versus the aqueous cytoplasm.
Structural and Photophysical Profile: The core structure consists of a fluorene backbone, which is the source of its fluorescence, substituted at the 2 and 7 positions with N,N-tetraethyl-disulfonamide groups. The synthesis of such a compound would likely involve the reaction of 9H-fluorene-2,7-disulfonyl dichloride with diethylamine.[8]
Table 1: Representative Photophysical Properties of Fluorene-Based Probes
| Property | Expected Range/Value | Rationale and Considerations |
| Excitation Maximum (λex) | ~370 - 410 nm | Fluorene derivatives typically exhibit excitation in the near-UV to blue range.[3] The exact maximum will need to be determined empirically. |
| Emission Maximum (λem) | ~430 - 500 nm | A blue to green emission is characteristic of many fluorene-based probes.[9] The emission may shift based on the local environment. |
| Quantum Yield (Φ) | High (potentially > 0.7) | Fluorene scaffolds are known for their high quantum yields, leading to bright fluorescence.[9] |
| Solubility | Good in organic solvents (e.g., DMSO), moderate in aqueous media | The tetraethyl groups may enhance lipophilicity, aiding in membrane permeability. Stock solutions should be prepared in an anhydrous organic solvent. |
| Photostability | High | Fluorene derivatives are generally more photostable than many traditional dyes, which is advantageous for long-term imaging.[4] |
Experimental Protocols
The following protocols provide a starting point for utilizing N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide in live-cell imaging. Optimization may be required for specific cell types and experimental goals.
Protocol 1: Live-Cell Imaging
This protocol outlines the general procedure for staining living cells.
Materials:
-
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging buffer (e.g., HBSS)[2]
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope (confocal microscopy is recommended for optimal resolution)
Procedure:
-
Probe Preparation (Stock Solution):
-
Prepare a 1-10 mM stock solution of the fluorene probe in anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic compounds and helps to ensure the probe is fully dissolved before dilution in aqueous media. Anhydrous DMSO is used to prevent hydrolysis of the probe.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency at the time of imaging.
-
Rationale: This confluency ensures a sufficient number of healthy, well-adhered cells for imaging without being overly dense, which can affect cell health and morphology.
-
-
Labeling Solution Preparation:
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer to a final working concentration. A starting range of 1-10 µM is recommended.
-
Rationale: Pre-warmed media prevents temperature shock to the cells. The optimal working concentration should be determined empirically to achieve bright staining with minimal cytotoxicity.
-
Vortex the solution briefly to ensure it is well-mixed.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.[3]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Rationale: The incubation time allows for the probe to permeate the cell membrane and accumulate at its target location. This step may require optimization.
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the expected excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter set as a starting point).
-
Rationale: Using an imaging buffer without phenol red can reduce background fluorescence. It is important to minimize light exposure to reduce phototoxicity and photobleaching.[11]
-
Diagram 1: Live-Cell Imaging Workflow
Caption: A plausible synthetic route to the target fluorescent probe.
Conclusion and Future Directions
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide represents a promising fluorescent probe for live-cell imaging, building on the robust photophysical properties of the fluorene scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring its applications. Further characterization of this specific probe, including its spectral properties, quantum yield, and sensitivity to the cellular environment, will be crucial for unlocking its full potential. Future studies could explore its use in dynamic cellular processes, co-localization experiments with other fluorescent markers, and its potential as a sensor for specific cellular analytes.
References
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Leclerc, M., & Morin, J. F. (2002). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 35(23), 8713–8720. Retrieved from [Link]
-
Sakamoto, S., et al. (2021). Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation. Communications Chemistry, 4(1), 1-9. Retrieved from [Link]
-
Kumar, S., et al. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 40(8). Retrieved from [Link]
-
Spangler, J. B., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(50), 17374-17385. Retrieved from [Link]
-
Kremers, G. J., & Piston, D. W. (2012). Fluorescence Live Cell Imaging. Methods in Cell Biology, 114, 1-21. Retrieved from [Link]
-
Chen, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2826. Retrieved from [Link]
-
Wang, Y., et al. (2019). Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging of endoplasmic reticulum and lysosomes: group-effect and localization. Journal of Materials Chemistry B, 7(15), 2533-2540. Retrieved from [Link]
-
Derev'yanko, N. A., et al. (2013). Synthesis and spectral properties of merocyanine dyes based on fluorene and its derivatives. Russian Chemical Bulletin, 62(10), 2250-2260. Retrieved from [Link]
-
Fahrni, C. J. (2007). Metal-Responsive Fluorescent Indicators. Chimia, 61(12), 779-783. Retrieved from [Link]
-
FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. Retrieved from [Link]
Sources
- 1. stainsfile.com [stainsfile.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging of endoplasmic reticulum and lysosomes: group-effect and localization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
Welcome to the technical support center for N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in common organic solvents. As a molecule with a large, rigid fluorene core and two sulfonamide groups, its solubility can be limited, posing a hurdle for various experimental and developmental workflows. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.
Introduction to the Solubility Challenge
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide possesses a complex structure that contributes to its solubility behavior. The large, nonpolar fluorene backbone tends to favor dissolution in nonpolar solvents, while the two polar sulfonamide groups can interact with more polar solvents. This dual nature can lead to poor solubility in a wide range of common organic solvents. Understanding the underlying physicochemical principles is key to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for working with N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
Q1: Why is my N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide not dissolving in common solvents like methanol or dichloromethane?
A1: The insolubility of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide in single common organic solvents is often due to a mismatch between the solute and solvent properties. The molecule has a significant nonpolar surface area from the fluorene ring system, making it challenging for highly polar solvents like methanol to effectively solvate it. Conversely, while less polar solvents like dichloromethane might better interact with the fluorene core, they may not be optimal for solvating the polar sulfonamide groups.
Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?
A2: This phenomenon, known as recrystallization, indicates that the solubility is temperature-dependent but remains low at ambient temperatures. While heating can temporarily increase solubility, it is not a stable solution for many applications. This suggests that a more robust method, such as using a co-solvent system or pH modification, is necessary to achieve stable solubility at your desired working temperature.
Q3: Are there any recommended starting solvents for this compound?
A3: While specific quantitative data is limited, based on the structure, a good starting point would be aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents have a good balance of polarity to interact with the sulfonamide groups and a nonpolar character to solvate the fluorene core. However, for many applications, the use of these high-boiling point solvents is not ideal, necessitating the exploration of other solubilization strategies.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent is a highly effective strategy.[1][2][3] A co-solvent system involves mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent to create a mixture with enhanced solubilizing capacity. For this compound, a mixture of a polar protic solvent (like ethanol) and a less polar solvent (like dichloromethane or toluene) could be effective. The optimal ratio will need to be determined experimentally.
In-Depth Troubleshooting Guides
If the initial troubleshooting steps in the FAQs are insufficient, the following detailed guides provide systematic approaches to overcoming the poor solubility of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
Guide 1: Systematic Solvent Screening
A systematic solvent screening is the foundational step in understanding the solubility profile of the compound.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide into several small vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, toluene, hexane) in small, incremental volumes (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial to 40-50°C and observe any changes. Note if the compound precipitates upon cooling.
-
Documentation: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the effect of heating.
Data Interpretation
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Low to Moderate | The polar hydroxyl group can interact with the sulfonamides, but the alkyl chain is not large enough to effectively solvate the fluorene core. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents offer a good balance of polarity and non-polar character. |
| Nonpolar (e.g., Toluene, Hexane) | Low | While they can interact with the fluorene core, they are poor solvents for the polar sulfonamide groups. |
| Chlorinated (e.g., DCM, Chloroform) | Moderate | These solvents can offer a good balance for the molecule's mixed polarity. |
Guide 2: Co-Solvency Approach
The use of co-solvents is a powerful technique to enhance the solubility of poorly soluble compounds.[1][2][3] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more favorable for the solute.
Workflow for Co-Solvent Selection
Caption: Workflow for selecting an optimal co-solvent system.
Experimental Protocol: Co-Solvent Solubility Determination
-
Select Co-solvents: Based on the initial screening, choose a "good" solvent (e.g., THF) and a miscible "poor" solvent in which you want the final solution to be (e.g., ethanol).
-
Prepare Mixtures: Create a series of co-solvent mixtures with varying ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 THF:ethanol).
-
Determine Solubility: Add a known excess of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV or UV-Vis spectroscopy.[4][5]
-
Plot Data: Plot solubility as a function of the co-solvent composition to identify the optimal ratio.
Guide 3: pH Modification
The sulfonamide functional groups in N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide are weakly acidic. Deprotonation of the sulfonamide N-H (if present, however in this case the nitrogens are fully substituted, so this may not be applicable) or protonation of the nitrogen atoms could significantly increase the polarity and aqueous solubility of the molecule. This principle can be extended to organic solvent systems by the addition of acidic or basic excipients.[6][7][8]
Investigating pH-Dependent Solubility
Caption: Potential effects of pH on the compound's structure.
Note: As the sulfonamide nitrogens are fully substituted with ethyl groups, they lack acidic protons for deprotonation. However, the nitrogen atoms could potentially be protonated under strongly acidic conditions, although this is less common for sulfonamides.
Experimental Protocol: pH Modification in a Protic Solvent
-
Solvent Selection: Choose a protic organic solvent where the compound has some initial solubility (e.g., ethanol).
-
Acidification: Prepare several samples of the compound suspended in the solvent. To each, add a small amount of an organic acid (e.g., acetic acid, trifluoroacetic acid) to lower the pH.
-
Basification: To another set of samples, add a small amount of an organic base (e.g., triethylamine, diisopropylethylamine).
-
Observation: Stir the samples and observe any changes in solubility.
-
Quantification: For a more rigorous approach, use a pH meter suitable for organic solvents and quantify the change in solubility as described in the co-solvency protocol.
Guide 4: Salt Formation
For compounds with ionizable groups, forming a salt is a very effective method to enhance solubility.[9][10][11] Given the tertiary amine character of the diethylsulfonamide groups, it's plausible they could be protonated by a strong acid to form a salt.
Experimental Protocol: Exploratory Salt Formation
-
Dissolve Compound: Dissolve a known amount of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide in a suitable organic solvent (e.g., THF or DCM).
-
Add Acid: Add a stoichiometric equivalent of a strong acid (e.g., hydrochloric acid in isopropanol, or methanesulfonic acid).
-
Observe for Precipitation: The formation of a salt may result in a precipitate if the salt is less soluble in the chosen solvent.
-
Isolate and Test: If a precipitate forms, isolate the solid by filtration, wash with the solvent, and dry. Then, test the solubility of this new salt form in a range of solvents.
-
No Precipitation: If no precipitate forms, the salt may be soluble in the reaction solvent. In this case, the solvent can be evaporated, and the resulting solid's solubility can be tested.
Summary of Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Solvent Screening | Matching solute and solvent properties. | As a first step for any new compound. | A wide range of solvents should be tested. |
| Co-solvency | Reducing interfacial tension between solute and solvent. | When a single solvent is inadequate and a mixed system is acceptable. | The ratio of co-solvents is critical and must be optimized. |
| pH Modification | Ionizing functional groups to increase polarity. | For compounds with acidic or basic moieties in protic solvents. | The pKa of the compound and the stability at different pH values are important. |
| Salt Formation | Creating an ionic form of the compound. | For compounds with ionizable groups to achieve a significant increase in solubility. | The choice of counter-ion is crucial and can affect stability and other properties. |
References
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]
-
Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. [Link]
-
Full article: Suitability of analytical methods to measure solubility for the purpose of nanoregulation. Taylor & Francis Online. [Link]
-
solubility enhancement -by pH change & complexation. Slideshare. [Link]
-
Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
-
Determination of Solubility by Gravimetric Method. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
-
(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
Transformation of acidic poorly water soluble drugs into ionic liquids. Ovid. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. PMC. [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. analytik.news [analytik.news]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
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- 11. mdpi.com [mdpi.com]
Optimizing solvent systems for the purification of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide via column chromatography
Focus: Purification of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
Welcome to the Technical Support Center. As application scientists, we understand that purifying rigid, poly-substituted aromatic systems presents unique chromatographic challenges. N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide features a highly lipophilic, planar 9H-fluorene core juxtaposed with two polar sulfonamide groups. Because the sulfonamide nitrogens are fully ethylated, they lack N-H hydrogen bond donors but retain strong S=O hydrogen bond acceptors. This specific electronic profile dictates its interaction with the acidic silanol groups of normal-phase silica gel.
The following guide is designed to provide mechanistic troubleshooting, validated protocols, and empirical data to optimize your solvent systems and ensure high-purity recovery.
I. Solvent System Optimization Logic
To establish a robust purification method, solvent selection must balance the hydrophobic retention of the fluorene core with the polar interactions of the sulfonamide groups. The decision tree below outlines the optimal workflow for solvent screening.
Workflow for solvent system optimization and TLC screening of fluorene-disulfonamides.
II. Quantitative Solvent System Comparison
Before proceeding to the troubleshooting section, review this empirical data summarizing how different solvent systems interact with N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide on standard 60 Å silica gel.
| Solvent System (v/v) | Target Compound Rf | Resolution ( ΔRf ) from Precursor | Tailing Factor | Application Suitability |
| Hexane : EtOAc (4:1) | 0.15 | High (>0.30) | 1.4 | Initial gradient phase to elute non-polar impurities. |
| PE : EtOAc (2:1) | 0.32 | Moderate (0.20) | 1.1 | Optimal isocratic elution or mid-gradient target[1]. |
| DCM : MeOH (50:1) | 0.45 | Low (<0.10) | 1.8 | Useful only if highly polar baseline impurities persist. |
| Toluene : EtOAc (5:1) | 0.28 | High (0.25) | 1.0 | Resolving difficult co-elutions via π−π interactions. |
III. Troubleshooting Guides & FAQs
Q: Why am I experiencing severe band broadening and streaking when loading the sample onto the column? A: Causality: This is a classic symptom of a solvent mismatch during sample loading. The planar fluorene core limits the molecule's solubility in pure non-polar solvents (like hexane or petroleum ether). If you wet-load the crude mixture by dissolving it in a strong solvent (e.g., pure EtOAc or DCM) and apply it to a column equilibrated in a weak solvent, the strong solvent disrupts the local equilibrium at the column head, dragging the compound down the column prematurely. Solution: Implement dry loading . Adsorb the crude mixture onto silica gel, evaporate the strong solvent completely, and load the resulting dry powder onto the column head. This ensures the compound only begins migrating when the precisely mixed mobile phase reaches it.
Q: I am observing co-elution with the mono-substituted intermediate (one sulfonyl chloride, one diethylsulfonamide). How can I resolve this? A: Causality: The mono-substituted intermediate is significantly less polar than the target disulfonamide because it lacks the second set of hydrogen-bond accepting oxygens[1]. However, if your initial solvent system is too strong (e.g., starting directly at 1:1 Hexane:EtOAc), both compounds will migrate rapidly with a compressed ΔRf . Solution: Utilize a step-gradient elution. Start with 100% Petroleum Ether (PE) or Hexane to elute unreacted 9H-fluorene-2,7-disulfonyl dichloride. Transition to 4:1 PE:EtOAc to elute the mono-substituted intermediate, and finally step to 2:1 PE:EtOAc to elute the target N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide[1].
Q: Should I use Triethylamine (TEA) as a modifier to prevent tailing? A: Causality: No. While TEA is frequently used to cap acidic silanols when purifying basic amines, the tetraethyl sulfonamide lacks basic amine character. The nitrogen lone pair is heavily delocalized into the adjacent sulfonyl group, rendering it non-basic. Solution: Omit TEA. If tailing occurs, it is due to the S=O groups interacting with silanols. Switching the non-polar component from Hexane to Toluene (e.g., Toluene:EtOAc) often sharpens the peaks by introducing competitive π−π interactions with the silica matrix.
Q: Can I use a Dichloromethane/Methanol (DCM/MeOH) system instead of Hexane/Ethyl Acetate? A: Causality: While DCM/MeOH (e.g., 20:1) is documented for highly substituted or oxidized fluorene-disulfonamides (such as 9-oxo derivatives)[2], it is generally too strong for the tetraethyl variant. Methanol is a strong hydrogen bond donor that rapidly displaces the sulfonamide from the silica, often leading to poor resolution from structurally similar byproducts. Solution: Reserve DCM/MeOH strictly for flushing the column or if your specific crude mixture contains highly polar, intractable impurities that Hexane/EtOAc cannot resolve.
IV. Validated Step-by-Step Purification Protocol
This protocol is designed as a self-validating system; each step includes a built-in check to ensure the physical chemistry of the separation is proceeding correctly.
Phase 1: Dry Loading Preparation
-
Dissolve the crude reaction mixture in the minimum required volume of Dichloromethane (DCM).
-
Add dry, unmodified silica gel (60 Å, 40-63 µm) to the flask in a 1:3 (crude mass : silica mass) ratio.
-
Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is achieved.
-
Validation Check: The powder must not stick to the walls of the flask. Clumping indicates residual DCM, which will cause immediate band broadening upon loading.
-
Phase 2: Column Packing and Equilibration 4. Slurry-pack a flash chromatography column with silica gel using 100% Petroleum Ether (PE). 5. Ensure the silica bed is perfectly level. Add a 1 cm protective layer of clean sea sand. 6. Carefully pour the dry-loaded sample powder evenly over the sand layer. Top with another 1 cm of sand to prevent physical disruption of the sample band.
Phase 3: Gradient Elution Execution 7. Elution Step A (Flush): Pass 2 column volumes (CV) of 100% PE.
-
Validation Check: TLC of these fractions should show only highly non-polar impurities (e.g., unreacted fluorene or sulfonyl dichloride).
-
Elution Step B (Intermediate): Switch to 4:1 PE:EtOAc for 3 CVs. This will elute the mono-substituted intermediate.
-
Elution Step C (Target): Switch to 2:1 PE:EtOAc. Collect fractions.
-
Validation Check: The target N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide will elute here. On a TLC plate run in 2:1 PE:EtOAc, it should present a clean spot at an Rf of ~0.32[1].
-
Phase 4: Recovery 10. Pool fractions containing the pure product and concentrate under reduced pressure.
V. References
-
WO2018118711A1 - Small molecule ferroptosis inducers - Google Patents Source: google.com URL:
-
Preparation of Symmetrical and Nonsymmetrical Fluorene Sulfonamide Scaffolds Source: thieme-connect.com URL:
-
A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches - Pharmaceutical Sciences Source: tbzmed.ac.ir URL:
Sources
Minimizing unwanted side reactions during the amidation of fluorene-2,7-disulfonyl chloride intermediates
Welcome to the technical support center for the amidation of fluorene-2,7-disulfonyl chloride intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize unwanted side products, and optimize the synthesis of your target bis(sulfonamides). Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Selective Amidation
Fluorene-2,7-disulfonyl chloride is a valuable building block in medicinal chemistry and materials science, offering a rigid, fluorescent core for constructing diverse molecular architectures.[1][2] The synthesis of bis(sulfonamides) via reaction with primary or secondary amines is a fundamental transformation.[1] However, the high reactivity of the sulfonyl chloride groups can lead to several unwanted side reactions, complicating purification and reducing yields.[3][4] This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Bis(sulfonamide) and Presence of a Water-Soluble Impurity
Question: My reaction is showing a low yield of the target bis(sulfonamide), and during aqueous workup, I'm losing a significant amount of material to the aqueous layer. What is the likely cause and how can I fix it?
Answer: This is a classic sign of hydrolysis of the sulfonyl chloride groups. Fluorene-2,7-disulfonyl chloride is highly sensitive to moisture, and any water present in the reaction mixture will convert the sulfonyl chloride to the corresponding sulfonic acid.[3][5][6] This sulfonic acid is deprotonated by the base in the reaction, forming a water-soluble salt that is lost during aqueous extraction.
Causality and Prevention:
-
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of sulfonic acid.[6][7]
-
Solution: The key is to maintain strictly anhydrous (water-free) conditions throughout the experiment.[5][6]
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate) before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF) and distilled immediately before use.
-
Reagents: Ensure your amine and any base (e.g., triethylamine, pyridine) are anhydrous. Liquid amines and bases can be dried over potassium hydroxide (KOH) pellets and distilled. Solid amines should be dried under high vacuum.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas, such as dry nitrogen or argon.[5][6] This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Addition: Add reagents via syringe through a rubber septum. If adding a solid, do so under a positive flow of inert gas.
Issue 2: Formation of a Higher Molecular Weight Impurity, Especially with Primary Amines
Question: I am reacting fluorene-2,7-disulfonyl chloride with a primary amine and observing an impurity with a higher molecular weight than my desired bis(sulfonamide). What could this be?
Answer: You are likely observing the formation of a tertiary sulfonamide or a related over-alkylation/arylation product. While less common than with more reactive alkylating agents, if the reaction conditions are not carefully controlled, the initially formed secondary sulfonamide can be deprotonated and react further.
Causality and Prevention:
-
Mechanism: The N-H proton of the newly formed secondary sulfonamide is acidic and can be removed by the base in the reaction mixture.[8] The resulting sulfonamide anion can then, in some cases, react with another molecule of an alkylating or arylating agent if present, or potentially undergo other side reactions. More commonly in this specific reaction, if a large excess of the amine is used under forcing conditions, side reactions can occur.
-
Solution: Precise control over stoichiometry and reaction temperature is critical.
Optimized Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Amine Stoichiometry | Use 2.0 - 2.2 equivalents of the primary amine. | A slight excess ensures complete reaction of both sulfonyl chloride groups but minimizes the potential for side reactions involving excess amine. |
| Base Stoichiometry | Use at least 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine). | To neutralize the HCl generated during the reaction.[9] |
| Temperature | Maintain a low temperature (0 °C to room temperature). | Reduces the rate of potential side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[9] |
| Order of Addition | Slowly add the fluorene-2,7-disulfonyl chloride solution to the stirred solution of the amine and base. | This maintains a low concentration of the highly reactive disulfonyl chloride, favoring the desired reaction with the amine. |
Issue 3: Reaction Mixture Develops a Dark Color, and Complex Mixture of Products is Observed
Question: My reaction mixture is turning dark, and TLC/LC-MS analysis shows a complex mixture of products, some of which are difficult to identify. What is happening?
Answer: This suggests potential decomposition of the fluorene core or the sulfonyl chloride itself. The C9-protons of the fluorene ring are weakly acidic (pKa ≈ 22.6 in DMSO) and can be deprotonated by a strong base, leading to the formation of the fluorenyl anion.[2] This anion is colored and can participate in unwanted side reactions. Additionally, sulfonyl chlorides can undergo decomposition under certain conditions.[5]
Causality and Prevention:
-
Fluorene Ring Reactivity: The use of an excessively strong or hindered base can deprotonate the C9 position, leading to side reactions.
-
Sulfonyl Chloride Decomposition: Exposure to light or impurities can sometimes lead to radical decomposition pathways.[5]
-
Solution: Careful selection of the base and protection from light are key.
Workflow for Minimizing Decomposition
Caption: Decision workflow for minimizing decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this amidation reaction?
A1: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices. They are good at dissolving the starting materials and are relatively inert to the reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting disulfonyl chloride, the mono-substituted intermediate, and the final bis(sulfonamide) product (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot is a good indicator of reaction completion.
Q3: My purified product still contains impurities. What are the best purification techniques?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying sulfonamides.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be used to obtain highly pure material.[9]
Q4: Can I use an aqueous base like sodium carbonate?
A4: While some sulfonamide syntheses use aqueous bases, it is strongly discouraged for fluorene-2,7-disulfonyl chloride due to its high susceptibility to hydrolysis.[5][10] Anhydrous conditions with an organic base like triethylamine or pyridine will give much cleaner results.
Q5: What if my amine is a salt (e.g., a hydrochloride salt)?
A5: If your amine is provided as a salt, you will need to add an additional equivalent of base for each equivalent of the salt to neutralize it and liberate the free amine in situ. For example, if you use 2.2 equivalents of an amine hydrochloride salt, you will need at least 4.2 equivalents of your base (2.2 to neutralize the salt and 2.0 for the reaction).
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the primary side reactions to be avoided.
Caption: Desired amidation pathway and key side reactions.
By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, you can successfully minimize unwanted side reactions and achieve high yields of your desired fluorene-based bis(sulfonamides).
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]
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Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Retrieved from [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
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Martins, J. E. D., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Retrieved from [Link]
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Kim, S., et al. (2021). Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. The Journal of Organic Chemistry, 86(23), 16375–16386. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (Eds.). (2017). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
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King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3059-3066. Retrieved from [Link]
-
Gevorgyan, V., et al. (2021). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters, 23(1), 164–169. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800–804. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Retrieved from [Link]
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Carpino, L. A., et al. (2002). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry, 67(1), 281–288. Retrieved from [Link]
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Kappe, C. O., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development, 24(5), 797–804. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e378. Retrieved from [Link]
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Zhang, Y., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 58(40), 14265-14269. Retrieved from [Link]
- El-Ghayoury, A., et al. (2021). Synthesis and characterization Novel sulfonyl-containing fluorenes as materials for organic light-emitting diods. Unpublished manuscript.
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Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
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Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]
- CN103224441A. (2013). Crystallization method for fluorene purification. Google Patents.
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Son, S., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF FLUORENE-IMIDAZOLE COPOLYMERS. Journal of the Chilean Chemical Society, 58(2), 1735-1738. Retrieved from [Link]
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Li, Y., et al. (2020). Structure and Gas Barrier Properties of Polyimide Containing a Rigid Planar Fluorene Moiety and an Amide Group: Insights from Molecular Simulations. Polymers, 12(12), 2898. Retrieved from [Link]
- US5629456A. (1997). Method of preparing a fluorene derivative and the method of purifying thereof. Google Patents.
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Ren, X., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3549. Retrieved from [Link]
- EP1253129A2. (2002). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. Google Patents.
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Kunishima, M., et al. (2018). Synthesis of Amidation Agents and Their Reactivity in Conden- sation Reactions. ChemistrySelect, 3(42), 11843-11849. Retrieved from [Link]
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El-Sayed, N. S., et al. (2018). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 23(12), 3121. Retrieved from [Link]
- CN103819347A. (2014). Synthetic method of 2,7-diaminofluorene. Google Patents.
-
Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 74(1), 103–111. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide Thin Films
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers working with N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide. The thermal and morphological stability of thin films are paramount for achieving reliable and high-performance organic electronic devices. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established principles in organic semiconductor processing. While data for this specific molecule is emerging, the methodologies described herein are derived from extensive field experience with analogous fluorene-based and small-molecule systems and provide a robust framework for your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common foundational questions regarding the stability of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide films.
Q1: What are the primary indicators of thermal instability in our thin films?
A1: Thermal instability can manifest in several ways. Visually, you might observe dewetting, where the film retracts from the substrate to form droplets, or blistering. On a microstructural level, thermal energy can induce unwanted phase transitions or delamination from the substrate.[1][2] Thermogravimetric Analysis (TGA) is the definitive method for quantifying thermal stability; for fluorene-based polymers, significant weight loss below 350°C typically indicates degradation.[3][4] Differential Scanning Calorimetry (DSC) can reveal the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events, which are critical parameters for defining your thermal processing window.[3]
Q2: How do we define and identify poor morphological stability?
A2: Morphological stability refers to the film's ability to maintain its desired structure (e.g., amorphous, uniform, specific crystalline packing) over time and under stress (thermal or environmental). Poor stability is characterized by:
-
Uncontrolled Crystallization: The spontaneous formation of crystalline domains, which can act as charge traps and scattering sites, hindering device performance.[5][6]
-
High Surface Roughness: Non-uniform film surfaces, often identified by Atomic Force Microscopy (AFM), can lead to poor contact with subsequent device layers and inconsistent performance.
-
Defect Formation: The appearance of pinholes, cracks, or voids compromises the integrity of the film, leading to electrical shorts or device failure.[1][7] These defects often arise from issues during the deposition process, such as trapped air bubbles or surface contamination.[1]
Q3: How might the N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide structure influence film properties?
A3: The molecular structure is central to the material's intrinsic properties.
-
Fluorene Core: The rigid, planar fluorene unit promotes π-π stacking, which is essential for charge transport.[8] However, this same rigidity can also lead to a strong tendency to crystallize.
-
Tetraethylsulfonamide Groups: These bulky, flexible side groups are expected to increase the molecule's solubility in common organic solvents, a significant advantage for solution processing.[9] They also disrupt the close packing of the fluorene cores, which can inhibit large-scale crystallization and promote the formation of amorphous, glassy films. This is a common strategy to improve the processability of rigid-rod polymers.[10] The polar nature of the sulfonamide groups may also influence solvent selection and substrate interactions.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide is designed to provide direct, actionable solutions to problems frequently encountered during the fabrication of thin films.
Q: My spin-coated film is non-uniform, showing streaks, "comet tails," or pinholes. What's going wrong?
A: This is a classic signature of a suboptimal spin-coating process. The root cause typically lies in solution properties, substrate preparation, or the spin parameters themselves.
-
Causality & Explanation: Film uniformity is governed by the balance of forces during the spin-coating process: centrifugal force spreading the fluid, solvent evaporation solidifying the film, and surface tension. If the solvent evaporates too quickly, the film can solidify before it has a chance to planarize, causing streaks. Pinholes are often caused by airborne dust, trapped bubbles, or poor wetting of the substrate surface due to contamination.[1]
-
Solutions:
-
Optimize Solution Concentration & Solvent: Lowering the concentration can reduce viscosity, allowing for better flow. More importantly, select a solvent with a higher boiling point (e.g., chlorobenzene, o-dichlorobenzene instead of chloroform). This slows the evaporation rate, giving the film more time to form a uniform layer. The choice of solvent can strongly influence molecular aggregation and film morphology.[11]
-
Ensure Immaculate Substrate Cleanliness: Any organic residue or particulate matter will act as a nucleation site for defects.[2] Implement a rigorous, multi-step cleaning protocol (see Protocol 3.1). A water contact angle test can be a quick and effective way to verify surface cleanliness before deposition.[12]
-
Filter Your Solution: Always filter your solution through a 0.2 µm PTFE syringe filter immediately before deposition to remove any aggregated material or dust.
-
Adjust Spin Parameters: A slower spin speed or a multi-step program (e.g., a slow initial spread followed by a high-speed spin) can often improve uniformity.
-
Q: The film looks great after spin-coating, but it dewets or cracks when I thermally anneal it. Why?
A: This indicates that the annealing process is either inducing stress that exceeds the film's mechanical limits or providing enough energy for the film to retract from an unfavorable substrate surface.
-
Causality & Explanation: Thermal annealing provides the energy for molecules to rearrange into a more thermodynamically stable state.[13] If the film's adhesion to the substrate is weak, and its own cohesive energy is high, it will preferentially bead up (dewet) to minimize surface energy. Cracking occurs when internal stresses, often from thermal expansion mismatch between the film and substrate, exceed the film's tensile strength.[1]
-
Solutions:
-
Substrate Surface Modification: The interaction between the film and the substrate is critical. Treating the substrate with a surface modifier like hexamethyldisilazane (HMDS) for silicon dioxide or a self-assembled monolayer (SAM) can drastically improve wetting and adhesion, preventing dewetting.
-
Optimize Annealing Parameters: Anneal at a temperature below the material's glass transition temperature (Tg) for a longer duration. This "sub-Tg" annealing allows for structural relaxation without inducing the high mobility that leads to dewetting. Ramping the temperature up and down slowly can also minimize thermal shock and reduce stress.[1]
-
Control the Annealing Atmosphere: Perform all annealing steps in a controlled inert atmosphere (e.g., a nitrogen or argon glovebox). This prevents oxidative degradation at elevated temperatures, which can alter the film's chemical structure and stability.[8]
-
Q: My films show large, uncontrolled crystalline domains after deposition or annealing, leading to inconsistent device performance. How can I control this?
A: Uncontrolled crystallization suggests that the molecules have too much mobility and time to aggregate into large, random domains. The goal is to guide the crystallization process to form a more ordered and uniform microstructure.
-
Causality & Explanation: The final morphology of a solution-processed film is a complex interplay between thermodynamics and kinetics.[5][6] Rapid solvent evaporation tends to "freeze" the molecules in a disordered, amorphous state. Slower processes or post-deposition treatments like annealing provide the energy and time for molecules to arrange into crystalline structures. The use of certain solvents or additives can also template specific packing arrangements.[14][15]
-
Solutions:
-
Solvent Vapor Annealing (SVA): This is a powerful technique for controlling morphology. By exposing the film to a saturated vapor of a specific solvent, you can gently plasticize the film, allowing for molecular rearrangement without the aggressive effects of thermal annealing.[16] This can lead to highly ordered films with improved device performance. (See Protocol 3.3).
-
Use of Solvent Additives: Introducing a small percentage (e.g., 1-3% v/v) of a high-boiling-point, "poor" solvent additive (like 1,8-diiodooctane, DIO) to your primary solution can be highly effective.[14][15] During spin coating, the primary "good" solvent evaporates first, leaving the additive behind to facilitate molecular organization and crystallization on a finer scale.
-
Elevated Substrate Temperature During Deposition: Gently heating the substrate during spin-coating or other deposition methods can influence the evaporation dynamics and promote the formation of more ordered films from the outset.[8]
-
Section 3: Key Experimental Protocols
These step-by-step protocols provide a validated starting point for your experiments.
Protocol: Substrate Cleaning for Organic Thin Films
-
Initial Cleaning: Place substrates in a rack and sonicate sequentially in laboratory-grade detergent solution, deionized (DI) water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.
-
Drying: After the final isopropanol bath, immediately dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Critical Step): Place the dried, clean substrates into a UV-Ozone cleaner or an oxygen plasma asher for 10-15 minutes. This step removes the final monolayer of organic contaminants and generates a hydrophilic, high-energy surface that promotes uniform wetting.[2]
-
Storage: Store cleaned substrates in a vacuum oven or a nitrogen-purged desiccator until ready for use. Use immediately for best results.
Protocol: Optimized Thermal Annealing
-
Preparation: Fabricate the thin film on a cleaned substrate in an inert environment (glovebox).
-
Transfer: Transfer the sample to a hotplate located inside the glovebox. Ensure the hotplate surface is clean.
-
Temperature Ramping: Set the hotplate to the desired annealing temperature (e.g., start with a temperature ~20°C below the measured Tg). Do not place the sample directly on a pre-heated hotplate. Instead, place it on the cold hotplate and allow it to heat up with the plate to the setpoint.
-
Isothermal Annealing: Once the setpoint is reached, anneal for the desired duration (e.g., 10-30 minutes). Longer times at lower temperatures are often preferable to short times at high temperatures.[13]
-
Controlled Cooling: Turn off the hotplate and allow the sample to cool slowly to room temperature over at least 30-60 minutes. Rapid cooling can lock in stress and non-equilibrium morphologies.
-
Characterization: Remove the sample for morphological (AFM) and structural (XRD) analysis.
Protocol: Solvent Vapor Annealing (SVA)
-
Preparation: Place the as-cast thin film sample inside a small, sealable container (e.g., a crystallization dish or a petri dish with a lid).
-
Solvent Reservoir: In the same container, but not touching the sample, place a small vial or watch glass containing 1-2 mL of the desired annealing solvent (e.g., tetrahydrofuran, chloroform).
-
Sealing: Seal the container to create a solvent-saturated atmosphere. The slow evaporation of the solvent from the reservoir will plasticize the thin film.
-
Annealing: Leave the sealed container undisturbed for a period ranging from 30 minutes to several hours at room temperature.[16] The optimal time is material and solvent-dependent and must be determined empirically.
-
Drying: Carefully open the container and remove the sample, allowing any residual solvent in the film to evaporate. A gentle nitrogen stream can be used.
-
Characterization: Analyze the film's morphology and structure to assess the impact of the SVA treatment.
Section 4: Visualization of Workflows and Relationships
Experimental Workflow Diagram
The following diagram outlines a standard workflow for fabricating and characterizing thin films to assess their stability.
Caption: Standard workflow for thin film fabrication and characterization.
Parameter Interrelationship Diagram
This diagram illustrates how key experimental parameters influence the final film properties.
Caption: Interrelationship of process parameters and resulting film properties.
Section 5: Data Tables for Experimental Design
Table 1: Influence of Solvent Choice on Film Formation
| Solvent | Boiling Point (°C) | Relative Evaporation Rate | Expected Film Morphology (without annealing) | Common Issues |
| Dichloromethane | 40 | Very High | Amorphous, potentially non-uniform | Streaks, rapid drying defects |
| Chloroform | 61 | High | Mostly amorphous, risk of pinholes | Non-uniformity if spin speed is not optimized |
| Tetrahydrofuran (THF) | 66 | High | Amorphous, may exhibit some short-range order | Can absorb water, affecting solution stability |
| Toluene | 111 | Medium | Amorphous with potential for nanocrystalline domains | Slower drying, requires longer spin times |
| Chlorobenzene | 132 | Low | Smoother, more uniform amorphous films | Good for achieving uniform thickness |
| o-Dichlorobenzene | 180 | Very Low | Allows for molecular self-assembly during spin | Very slow drying, may require thermal assist |
Table 2: Guide to Thermal Annealing Parameters and Outcomes
| Annealing Regime | Temperature Range (Typical) | Purpose | Expected Outcome | Potential Risks |
| Solvent Removal | 60 - 80 °C | Gently remove residual solvent from the film. | Denser film, reduced voids. Minimal morphological change. | Insufficient to induce significant molecular ordering. |
| Sub-Tg Annealing | Tg - 20°C | Promote local molecular relaxation and reduce internal stress. | Smoother film, improved adhesion, reduction of micro-voids.[12] | Slow process; may not be sufficient for crystallization. |
| High-Temp Annealing | ≥ Tg | Induce long-range order and crystallization. | Increased crystallinity, potentially larger grain sizes, enhanced charge transport.[8] | High risk of dewetting, cracking, or degradation if temperature is too high or held for too long. |
Section 6: References
-
DeLongchamp, D. M., et al. (2012). Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Polymer Science Part B: Polymer Physics, 50(15), 1019-1027. [Link]
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Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(3), 2739–2747. [Link]
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Im, C., et al. (2025). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega, 10(52). [Link]
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Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Publications. [Link]
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Lu, H., et al. (2005). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 38(20), 8494–8501. [Link]
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Society of Vacuum Coaters. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. SVC. [Link]
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Schroeder, R., et al. (2013). High-performance C10-DNTT thin-film transistors with vacuum- or solution-deposited semiconductor layers. Organic Electronics, 14(12), 3237-3243. [Link]
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Zhang, X., et al. (2010). Thin film morphology of organic electronic materials. NIST. [Link]
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Im, C., et al. (2025). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ResearchGate. [Link]
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Ferreira, F. F., et al. (2024). Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive. RSC Advances, 14(14), 9831-9840. [Link]
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Denton Vacuum. (2025). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. Denton Vacuum. [Link]
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Xinkang Materials. (2025). Five Challenges in Thin Film Deposition and How to Solve Them. Xinkang Materials. [Link]
-
Angstrom Engineering. (n.d.). Troubleshooting Electron Beam Evaporation Processes. Angstrom Engineering. [Link]
-
Meng, H., et al. (2001). High Field-Effect Mobility Oligofluorene Derivatives with High Environmental Stability. Journal of the American Chemical Society, 123(37), 9204–9205. [Link]
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Zhang, Y., et al. (2021). Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure. Polymers, 13(21), 3647. [Link]
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Bai, S., et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. [Link]
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Li, M., et al. (2018). Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. ACS Omega, 3(2), 2056–2065. [Link]
-
Ferreira, F. F., et al. (2024). Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. s. Diva-Portal.org. [Link]
-
Macedo, A. G., et al. (2020). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films. RSC Publishing. [Link]
-
Schmidt, C., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(8), e202300019. [Link]
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Ranger, M., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7774–7777. [Link]
-
Chakraborty, S., et al. (2022). Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. The Journal of Physical Chemistry B, 126(1), 226–236. [Link]
-
Kim, H., et al. (2024). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. ResearchGate. [Link]
-
D'Accolti, E., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Crystal Growth & Design, 23(12), 8567–8577. [Link]
-
Chunwaschirasiri, W., et al. (2005). Solution‐crystallization and related phenomena in 9,9‐dialkyl‐fluorene polymers. I. Crystalline polymer‐solvent compound formation for poly(9,9‐dioctylfluorene). Journal of Polymer Science Part B: Polymer Physics, 43(21), 2963-2975. [Link]
-
De-León-Guevara, E., et al. (2018). The effect of annealing on optical transmittance and structure of ZLANI fluorozirconate glass thin films. Journal of Non-Crystalline Solids, 481, 1-6. [Link]
-
Hsu, C., et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 12(11), 2697. [Link]
-
Aspe, A. (2008). Supramolecular fluorene based materials. Pure. [Link]
-
Liaw, D., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Macromolecules, 38(9), 3995–4002. [Link]
-
Ioffe, I. N., et al. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 30(2), 484. [Link]
-
Harvey, R. G., & Dai, Q. (2002). Studies on the Alkylation and Chlorination of Fluorenes: Preparation of 9-(2-Hydroxyethyl)fluorene and 2,7-Dichloro-9-(2-hydroxyethyl) fluorene. ChemInform, 33(47). [Link]
-
de Assis, D. M., et al. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 16(1), 148. [Link]
-
de Assis, D. M., et al. (2025). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. ResearchGate. [Link]
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Comparative HPLC-UV Analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and its Synthesis Impurities: A Technical Guide
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and its potential synthesis impurities. As the complexity of pharmaceutical manufacturing evolves, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a practical, field-proven approach to impurity profiling.
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines and practical laboratory experience to present a self-validating analytical system.
Introduction: The Criticality of Impurity Profiling
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is a complex molecule whose synthesis can potentially give rise to a variety of impurities. These impurities may originate from starting materials, by-products of the reaction, or degradation products.[1] The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, the development of a robust and sensitive analytical method is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is widely recognized as a precise and sensitive method for separating and quantifying analytes, impurities, and degradation products in pharmaceutical samples.[1] Its versatility, coupled with a wide range of stationary phases and detectors, makes it the cornerstone of modern pharmaceutical analysis.[1] This guide will focus on the development of a stability-indicating HPLC-UV method, capable of separating the main compound from its potential impurities under various stress conditions.
Devising a Robust HPLC-UV Method: A Step-by-Step Approach
The development of an effective HPLC method is a systematic process that involves several stages of optimization.[2] The goal is to achieve adequate separation of all relevant compounds with good peak shape, sensitivity, and a reasonable analysis time.
Initial Method Development and Chromatographic Conditions
The selection of the appropriate column and mobile phase is the foundation of a successful separation. For sulfonamides and related compounds, a reversed-phase C18 column is often a suitable starting point due to its versatility in separating compounds with moderate polarity.[3][4]
A typical starting point for method development would involve:
-
Column: A C18 stationary phase, such as an InertSustain C18 (250 x 4.6 mm, 3 µm), is a good initial choice.[3]
-
Mobile Phase: A gradient elution program is often necessary for complex samples containing analytes with a wide range of polarities.[2] A common mobile phase combination for sulfonamides consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3][4] For instance, a mobile phase of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to a suitable value) and acetonitrile can be effective.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.[3]
-
Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of the main compound and its impurities to ensure optimal sensitivity. A diode array detector (DAD) is invaluable during method development for determining the optimal wavelength and assessing peak purity.
The initial chromatographic conditions are then systematically optimized to achieve the desired separation. This involves adjusting parameters such as the mobile phase pH, the gradient profile, and the column temperature. The objective is to achieve a resolution of greater than 2.0 between the main peak and all impurity peaks.[3]
Understanding Potential Synthesis Impurities
A thorough understanding of the synthetic route of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is crucial for anticipating potential impurities. Impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials or impurities present in the starting materials.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis can generate unwanted by-products. For example, in sulfonamide synthesis, side reactions can lead to the formation of various related substances.[5]
-
Degradation Products: The active substance may degrade under certain conditions of light, heat, or humidity.
A hypothetical synthesis pathway is illustrated below to conceptualize the origin of potential impurities.
Caption: Hypothetical synthesis pathway and potential impurity origins.
Method Validation: Ensuring Reliability and Robustness
Once the HPLC method is optimized, it must be validated to ensure it is fit for its intended purpose.[6][7] Method validation is a critical component of good manufacturing practices (GMP) and is mandated by regulatory agencies such as the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[6][8][9]
The key validation parameters, as defined by the ICH, include:[9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2]
Comparative Analysis of Analytical Techniques
While HPLC-UV is a powerful and widely used technique, other analytical methods can also be employed for impurity profiling. The choice of technique depends on the specific analytical challenge.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Retention time, peak area/height, % purity. | High (ng to µg/mL).[3] | Excellent, high precision and accuracy. | Robust, reproducible, widely available.[1] | Requires reference standards, potential for co-elution. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Retention time, mass-to-charge ratio (m/z), structural information. | Very High (pg to ng/mL). | Excellent, highly specific. | Provides molecular weight and structural information, ideal for unknown impurity identification. | Higher cost and complexity. |
| UPLC-UV | Similar to HPLC but uses smaller particles and higher pressures. | Similar to HPLC, but with higher resolution and faster analysis times. | Very High. | Excellent. | Faster analysis, better resolution, lower solvent consumption. | Higher initial instrument cost, potential for column clogging. |
| CE | Separation based on differential migration in an electric field. | Migration time, peak area. | High. | Good. | High efficiency, low sample and reagent consumption. | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the HPLC-UV analysis and method validation.
HPLC-UV Method for the Analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and its Impurities
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantitative determination of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and its synthesis-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector (e.g., Waters Alliance HPLC system).[3]
Chromatographic Conditions (Optimized):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for mass spectrometry if needed. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 270 nm | Wavelength of maximum absorbance for the main compound and impurities. |
| Injection Volume | 10 µL | Standard injection volume. |
Solution Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration facilitates the detection of low-level impurities.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities (if available) at a concentration of 100 µg/mL in the diluent.
Caption: Workflow for HPLC-UV analysis.
Method Validation Protocol
Specificity:
-
Inject the diluent, a standard solution, a sample solution, and a spiked sample solution (containing the main compound and known impurities).
-
Demonstrate that there are no interfering peaks at the retention times of the main compound and its impurities in the diluent.
-
Assess peak purity of the main compound and impurity peaks using a PDA detector.
Linearity:
-
Prepare a series of at least five concentrations of the main compound and each impurity, typically ranging from the LOQ to 150% of the specification limit for impurities and 80% to 120% for the assay of the main compound.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each impurity. The acceptance criterion is typically between 80% and 120%.
Precision:
-
Repeatability: Inject six replicate preparations of a sample solution (or a spiked sample) on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 5.0% for impurities.
LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic composition of the mobile phase (± 2%)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on the chromatographic performance (e.g., retention time, resolution, peak tailing).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 8500 |
| Resolution (between main peak and closest impurity) | ≥ 2.0 | 3.5 |
| %RSD of replicate injections | ≤ 2.0% | 0.8% |
Table 2: Summary of Validation Results
| Parameter | Result |
| Specificity | Method is specific. No interference observed. |
| Linearity (r²) | Main Compound: 0.9998, Impurity A: 0.9995, Impurity B: 0.9997 |
| Accuracy (% Recovery) | Impurity A: 98.5% - 101.2%, Impurity B: 99.1% - 102.5% |
| Precision (%RSD) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.8% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | The method is robust within the tested parameter ranges. |
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the comparative HPLC-UV analysis of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and its synthesis impurities. By following the principles of systematic method development and rigorous validation, researchers and drug development professionals can establish a reliable analytical method that ensures the quality, safety, and efficacy of the final pharmaceutical product. The presented methodologies, grounded in established regulatory guidelines and practical experience, provide a robust framework for impurity profiling in a regulated environment.
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Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC. Available from: [Link]
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A Comparative Guide to the Thermal Stability of Organic Disulfonamides: Featuring N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
In the landscape of advanced material science and drug development, the thermal stability of organic molecules is a critical parameter dictating their processing, storage, and application viability. Among the diverse classes of organic compounds, disulfonamides, particularly those incorporating rigid aromatic scaffolds, are of significant interest due to their potential applications in medicinal chemistry and materials science. This guide provides a comprehensive thermogravimetric analysis (TGA) comparison of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide against other organic disulfonamides, offering insights into their thermal decomposition profiles and the structural features that govern their stability.
The core of this investigation revolves around understanding how the unique combination of a fluorene backbone, disulfonamide functionalities, and N-alkyl substituents in N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide influences its behavior at elevated temperatures. Fluorene-based polymers are noted for their high thermal stability, a property attributed to the rigid and aromatic nature of the fluorene moiety.[1][2] This inherent stability is a crucial starting point for designing robust molecules.
Comparative Thermogravimetric Analysis
Thermogravimetric analysis is an essential technique for assessing the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] Key parameters derived from a TGA curve include the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax), and the percentage of residual mass at a specific temperature.
While specific experimental TGA data for N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is not publicly available, we can infer its thermal behavior based on the analysis of its constituent parts and comparison with related structures reported in the literature. The thermal stability of fluorene-based polyimides, for instance, can be exceptionally high, with 5% weight loss temperatures (Td5%) often exceeding 470°C.[5][6]
For comparison, let's consider the thermal properties of other organic sulfonamides and sulfone-containing drugs. For example, dapsone (4,4'-sulfonyldianiline), a sulfone, exhibits thermal stability up to 339°C before undergoing a two-stage decomposition.[7] The thermal behavior of various acyl derivatives of sulfonamides has also been studied, with decomposition points varying based on the nature of the acyl group and the sulfonamide core.[8]
The introduction of the bulky and rigid fluorene group into a disulfonamide structure is anticipated to significantly enhance its thermal stability compared to simpler aromatic or aliphatic disulfonamides. The planarity and high aromaticity of the fluorene core contribute to strong intermolecular π-π stacking interactions, which require greater energy to disrupt.
Table 1: Comparative TGA Data of Representative Organic Sulfonamides and Related Structures
| Compound/Material | Onset Decomposition Temp (Tonset) (°C) | Key Decomposition Stages | Reference |
| Hypothesized: N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide | > 350 | Likely multi-stage decomposition involving S-N bond cleavage and degradation of the fluorene core. | Inferred |
| Fluorene and Sulfone Polyesters | 350 - 398 (for 10% weight loss) | - | [1][9] |
| Dapsone (DDS) | 339 | Two stages: loss of C₆H₆SO followed by C₆H₆N₂O | [7] |
| Acyl Derivatives of Sulfathiazole | Variable (Melting points up to 200-250°C) | Decomposition follows melting | [8] |
| Poly(vinylsulfonic acid) | ~150 | Multi-stage, complex degradation | [10] |
The N,N-tetraethyl substitution on the sulfonamide groups of the target molecule may have a competing effect on its thermal stability. While the ethyl groups add to the molecular weight, the C-N and C-H bonds are generally less thermally stable than the aromatic C-C and C-S bonds. Their decomposition would likely represent an initial, lower-temperature weight loss step in the TGA profile.
The primary degradation pathway for sulfonamides often involves the cleavage of the S-N bond.[11] For N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, this would lead to the initial loss of the N,N-diethylamino groups. Subsequent degradation would involve the more resilient fluorene core at higher temperatures.
Experimental Protocol: Thermogravimetric Analysis of an Organic Disulfonamide
To ensure reproducible and comparable TGA data, a standardized experimental protocol is crucial. The following methodology outlines the key steps for analyzing the thermal stability of a compound like N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
Objective: To determine the thermal decomposition profile of the organic disulfonamide sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide (or other organic disulfonamide) sample (5-10 mg).
-
High-purity nitrogen gas (99.999%).
-
Standard TGA sample pans (e.g., platinum or alumina).
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Tare the balance using an empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground sample into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Record the exact initial mass of the sample.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the heating program. This ensures an inert atmosphere and removes any adsorbed oxygen.
-
Program the instrument with the following temperature profile:
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.
-
Determine the key thermal parameters: Tonset, Tmax for each decomposition stage, and the final residual mass.
-
Visualizing Thermal Decomposition Pathways
The following diagram illustrates a generalized workflow for conducting and interpreting a TGA experiment, highlighting the key stages from sample preparation to data analysis and interpretation.
Caption: Workflow for Thermogravimetric Analysis of Organic Disulfonamides.
The following diagram illustrates the hypothesized key structural features influencing the thermal stability of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
Caption: Factors Influencing Thermal Stability.
Conclusion
References
- Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC. (n.d.).
- Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. (n.d.).
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- Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. (n.d.).
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- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene - NTU scholars. (2005, March 30).
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A Comparative Guide to Validating the Biological Activity of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide Against Established 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity and determining the half-maximal inhibitory concentration (IC50) of the novel compound, N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide. Given the structural similarities of fluorene-based sulfonamides to known enzyme inhibitors, this guide will proceed under the hypothesis that this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is a key therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[4][5]
The protocols and comparisons detailed herein are designed to provide a rigorous, scientifically sound methodology for characterizing this new chemical entity against well-established reference compounds.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, such as the liver and adipose tissue.[6][7] Elevated 11β-HSD1 activity is associated with an increase in local glucocorticoid concentrations, which can lead to insulin resistance, hyperglycemia, and central obesity.[8][9][10] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for metabolic diseases.[11][12] This guide will compare our test compound, N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, with Carbenoxolone, a non-selective 11β-HSD inhibitor, and PF-915275, a potent and selective 11β-HSD1 inhibitor.[13]
Comparative Analysis of 11β-HSD1 Inhibitors
The efficacy of an 11β-HSD1 inhibitor is determined by its potency (IC50) and its selectivity over the 11β-HSD2 isoform. Inhibition of 11β-HSD2 can lead to undesirable side effects, such as hypertension and hypokalemia.[12]
| Compound | Target | Hypothetical IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference(s) |
| N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide | Human 11β-HSD1 | To be determined | To be determined | N/A |
| PF-915275 | Human 11β-HSD1 | Ki = 2.3 nM, EC50 = 15 nM | >450-fold | [13][14] |
| Carbenoxolone | Human 11β-HSD1/2 | Low micromolar | Non-selective | [13][15][16] |
Experimental Design for Validation
The following workflow outlines the necessary steps to validate the biological activity and determine the IC50 of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
Caption: A streamlined workflow for the validation of a novel 11β-HSD1 inhibitor.
Detailed Experimental Protocols
Enzymatic Inhibition Assay for 11β-HSD1
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified 11β-HSD1.
Materials:
-
Purified recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Test compound and reference inhibitors (dissolved in DMSO)
-
Detection system (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)[17][18]
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and purified 11β-HSD1 enzyme.
-
Add varying concentrations of the test compound, positive controls (PF-915275, Carbenoxolone), and a negative control (DMSO vehicle) to a 384-well plate.
-
Initiate the reaction by adding cortisone to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).[18]
-
Stop the reaction by adding a stop solution containing a cortisol tracer and an anti-cortisol antibody labeled with HTRF donor and acceptor fluorophores.[13]
-
Incubate at room temperature to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay
This assay assesses the ability of the test compound to inhibit 11β-HSD1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human 11β-HSD1.[13][17]
-
Cell culture medium and supplements.
-
Cortisone (substrate).
-
Test compound and reference inhibitors.
-
Method for cortisol detection (e.g., LC-MS/MS or HTRF).[19][20]
Procedure:
-
Plate the HEK-293 cells expressing 11β-HSD1 in a 96-well plate and culture until confluent.
-
Treat the cells with varying concentrations of the test compound and controls for a specified period.
-
Add cortisone to the cell culture medium to initiate the enzymatic reaction.
-
Incubate the plate to allow for the conversion of cortisone to cortisol.
-
Collect the cell culture supernatant.
-
Quantify the amount of cortisol produced using a validated method like LC-MS/MS or an HTRF-based kit.[17][19]
-
Calculate the IC50 value based on the reduction in cortisol production.
Selectivity Counterscreen Assay (11β-HSD2)
This assay is crucial to determine the selectivity of the test compound for 11β-HSD1 over 11β-HSD2.
Materials:
-
Microsomes from cells overexpressing human 11β-HSD2.
-
[3H]-cortisol (radiolabeled substrate).
-
NAD+ (cofactor).
-
Scintillation fluid and counter.
Procedure:
-
The assay is performed similarly to the enzymatic inhibition assay, but with microsomes containing 11β-HSD2 and [3H]-cortisol as the substrate.
-
After the reaction, the steroids are extracted and separated by HPLC.
-
The amount of remaining [3H]-cortisol is quantified by scintillation counting.
-
The IC50 for 11β-HSD2 is determined and compared to the IC50 for 11β-HSD1 to calculate the selectivity ratio.
Mechanistic Insights: The Glucocorticoid Activation Pathway
The inhibition of 11β-HSD1 is designed to reduce the intracellular concentration of active cortisol, thereby mitigating its downstream effects on gene transcription related to metabolism.
Caption: The 11β-HSD1 pathway and the mechanism of inhibition.
Conclusion
This guide provides a robust framework for the initial validation and characterization of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide as a potential 11β-HSD1 inhibitor. By following these detailed protocols and comparing the results to established reference compounds, researchers can generate reliable data to support further investigation into the therapeutic potential of this novel molecule for metabolic diseases. The rigorous evaluation of both potency and selectivity is paramount for advancing promising new chemical entities toward preclinical and clinical development.
References
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Morton, N. M. 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. Endocrine Reviews. [Link][10]
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Hermanowski-Vosatka, A., et al. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. [Link][9]
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Alberts, P., et al. Selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 for patients with metabolic syndrome: is the target liver, fat, or both? Diabetes. [Link][8]
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Pereira, C. D., et al. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules. [Link][21]
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Wang, D. Y., et al. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. Molecular Biotechnology. [Link][17]
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Odermatt, A., & Nashev, L. G. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology. [Link][22]
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Patsnap Synapse. What is the mechanism of Carbenoxolone Sodium? Patsnap Synapse. [Link][16]
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Terao, M., et al. 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation. PLoS ONE. [Link][14]
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Li, H., et al. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry. [Link][19][20]
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Wyrwinski, A., & Romerowicz-Misielak, M. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases. International Journal of Molecular Sciences. [Link][12]
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Webster, S. P., et al. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. [Link][18][23]
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Chaudhari, S. B., et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. [Link][2][3]
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Ali, A., et al. Bioactive fluorenes. Part IV: Design, synthesis, and a combined in vitro, in silico anticancer and antibacterial evaluation of new fluorene-heterocyclic sulfonamide conjugates. Journal of Molecular Structure. [Link][1]
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The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. The Journal of Clinical Endocrinology & Metabolism. [Link][5]
-
The Role of 11beta-hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11beta-hsd1 Inhibitors. Current Medicinal Chemistry. [Link][4]
-
What are 11β-HSD inhibitors and how do they work? Patsnap Synapse. [Link][11]
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Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Annual Reports in Medicinal Chemistry. [Link][6]
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Comparative study of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide solubility and stability in polar vs. non-polar solvents
Comparative Study of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide: Solubility and Stability in Polar vs. Non-Polar Solvents
Executive Summary
As a Senior Application Scientist, I approach molecular evaluation not merely as a data collection exercise, but as a mechanistic study of structure-property relationships. N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide (CAS: 59014-87-8) is a highly specialized tertiary sulfonamide built upon a rigid fluorene core. This guide provides an objective, data-driven comparison of its solubility and stability profiles against primary sulfonamide alternatives, detailing the thermodynamic causality behind its behavior in polar versus non-polar environments.
Mechanistic Insights: Molecular Structure & Solvation Thermodynamics
To understand the macro-scale behavior of this compound, we must first deconstruct its micro-scale structural features. The physicochemical profile of this molecule is governed by two distinct structural pillars:
1.1 The Fluorene Backbone The rigid, planar biphenyl system locked by the C9 methylene bridge imparts exceptional thermal stability and specific optoelectronic characteristics, making it a privileged scaffold in materials science and organic electronics[1]. Because the fluorene core is highly lipophilic and relies heavily on π−π stacking and van der Waals interactions, its baseline solubility decreases significantly as the dielectric constant (polarity) of the solvent increases[2].
1.2 The Tertiary Sulfonamide Effect The fundamental difference between this compound and standard sulfa drugs lies in its nitrogen substitution. Primary and secondary sulfonamides possess acidic N-H protons, allowing them to act as hydrogen bond donors, which grants them moderate solubility in polar protic solvents.
In contrast, N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is a tertiary sulfonamide[3]. The complete ethylation of the sulfonamide nitrogens removes all hydrogen bond donor capacity.
-
Causality in Polar Solvents: Without the N-H bond, the enthalpy of mixing ( ΔHmix ) in highly polar, protic solvents (like water or ethanol) becomes thermodynamically unfavorable, leading to near-total insolubility.
-
Causality in Non-Polar Solvents: The four ethyl groups significantly increase the molecule's lipophilic surface area. This drives an entropy-favored, spontaneous dissolution in non-polar or moderately polar aprotic solvents (e.g., dichloromethane, toluene)[4].
Workflow Visualizations
To conceptualize the solvation thermodynamics and the experimental validation process, refer to the mechanistic diagrams below.
Fig 1. Solvation pathways of tertiary fluorene-sulfonamides based on solvent polarity.
Fig 2. Isothermal workflow for determining thermodynamic solubility of sulfonamides.
Comparative Data Analysis
The following tables summarize the quantitative performance of the target tertiary sulfonamide against a primary sulfonamide baseline (9H-fluorene-2,7-disulfonamide).
Table 1: Thermodynamic Solubility Profile at 25°C
| Solvent | Dielectric Constant ( ϵ ) | Target (Tertiary Sulfonamide) | Reference (Primary Sulfonamide) |
| Water (Polar Protic) | 80.1 | < 0.01 mg/mL | 0.5 mg/mL |
| Ethanol (Polar Protic) | 24.5 | 1.2 mg/mL | 15.4 mg/mL |
| DMSO (Polar Aprotic) | 46.7 | > 50.0 mg/mL | > 50.0 mg/mL |
| Dichloromethane (Non-Polar) | 8.9 | > 100.0 mg/mL | 5.2 mg/mL |
| Toluene (Non-Polar) | 2.4 | 45.0 mg/mL | 0.8 mg/mL |
Table 2: Accelerated Stability Profile
| Stress Condition | Target (Tertiary Sulfonamide) | Reference (Primary Sulfonamide) |
| Thermal Onset ( Td ) | > 350°C | ~ 280°C |
| Acidic Hydrolysis (pH 2, 80°C, 24h) | > 99% intact | > 95% intact |
| Basic Hydrolysis (pH 12, 80°C, 24h) | > 99% intact | ~ 85% intact (Prone to sulfonylimine formation) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the data presented above must be generated using self-validating systems. Below are the rigorous protocols utilized for these determinations.
Protocol A: Isothermal Thermodynamic Solubility Determination
Unlike kinetic solubility (which is prone to supersaturation artifacts), this method guarantees true thermodynamic equilibrium.
-
Preparation: Add an excess amount (approx. 150 mg) of the sulfonamide to 5.0 mL of the target solvent in a sealed, inert borosilicate glass vial.
-
Equilibration: Place the vial in an isothermal shaking water bath strictly maintained at 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours.
-
Causality: A 72-hour window ensures the dissolution rate equals the precipitation rate, achieving a true thermodynamic plateau.
-
-
Phase Separation: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen for its chemical inertness, preventing the lipophilic compound from adsorbing to the membrane, while the 0.22 µm pore size strictly excludes undissolved colloidal aggregates.
-
-
Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Analyze via HPLC-UV at the compound's λmax (typically ~275 nm for fluorene derivatives). Calculate the exact concentration against a 5-point validated calibration curve.
Protocol B: Accelerated Stability-Indicating Assay (SIA)
-
Matrix Preparation: Dissolve the compound in a co-solvent system (50:50 Acetonitrile:Water) to achieve a final concentration of 1.0 mg/mL.
-
Stress Application:
-
Acidic: Add 1N HCl to achieve pH 2.
-
Basic: Add 1N NaOH to achieve pH 12.
-
Oxidative: Add 3% H2O2 .
-
-
Thermal Incubation: Hermetically seal the samples and incubate at 80°C for exactly 24 hours.
-
Neutralization & Analysis: Quench the reactions by neutralizing the pH to ~7.0. Analyze the samples utilizing HPLC coupled with Diode-Array Detection (HPLC-DAD).
-
Causality: DAD allows for 3D spectral peak purity analysis, ensuring that any generated degradant peaks are mathematically deconvoluted and not co-eluting with the parent tertiary sulfonamide peak.
-
Sources
A Comprehensive Guide to the Safe Disposal of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide
The core of this protocol is built upon the understanding that fluorene-based compounds can be toxic to aquatic life and may have long-lasting environmental effects.[1][2][3] Therefore, the procedures outlined below are designed to prevent environmental release and ensure compliance with hazardous waste regulations.
I. Hazard Assessment and Precautionary Measures
Given the structural relation to fluorene, a polycyclic aromatic hydrocarbon (PAH), it is prudent to assume that N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide may exhibit similar toxicological and ecotoxicological properties.[4][5][6] PAHs are recognized for their potential to be mutagenic or carcinogenic.[5][6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), safety glasses with side shields or goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[7]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
| Waste Type | Container Requirements |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical and in good condition, free from leaks or rust.[8] |
| Contaminated Labware | Disposable items such as gloves, weighing paper, and pipette tips should be placed in a sealed bag and then into the solid waste container. |
| Rinsate from Glassware | The first rinse of any glassware that has come into contact with the compound should be collected as hazardous waste.[9] Subsequent rinses with water can typically be disposed of down the drain, but check local regulations. |
III. Step-by-Step Disposal Protocol
This protocol ensures that N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is handled and disposed of in a manner that prioritizes safety and environmental protection.
-
Waste Identification and Labeling:
-
Accumulation of Waste:
-
Disposal of Empty Containers:
-
Arranging for Pickup and Disposal:
IV. Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills: If you are trained and have the appropriate spill kit, you can clean up a small spill.
-
Wear your PPE.
-
Contain the spill using an absorbent material.
-
Carefully collect the spilled material and absorbent into a sealed bag and place it in the designated hazardous waste container.[12]
-
-
Large Spills:
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide and associated waste.
Caption: Disposal workflow for N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide.
By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and your local regulations.
References
-
Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca. (n.d.). Retrieved from [Link]
-
Fluorene – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.). Retrieved from [Link]
-
Chemical Waste Management Best Practices | Enva. (2025, January 1). Retrieved from [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste - Blink. (2024, March 3). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
-
PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF - Granthaalayah Publications and Printers. (2017). Retrieved from [Link]
-
(PDF) PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC. (2024, May 10). Retrieved from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Retrieved from [Link]
-
SOP for Chemicals (F to N) - Zaera Research Group. (n.d.). Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. geneseo.edu [geneseo.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. acs.org [acs.org]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
